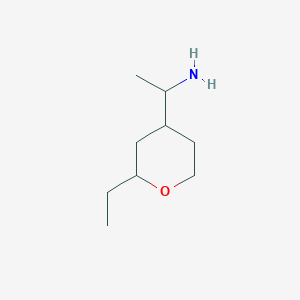
1-(2-Ethyltetrahydro-2h-pyran-4-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethyltetrahydro-2H-pyran-4-yl)ethan-1-amine is a chemical compound with the molecular formula C7H15NO. It is a colorless liquid that is used in various fields of research and industry. The compound is known for its unique structure, which includes a tetrahydropyran ring and an ethyl group attached to an ethanamine moiety .
Preparation Methods
The synthesis of 1-(2-Ethyltetrahydro-2H-pyran-4-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of tetrahydro-2H-pyran-4-ylmethanol with ethylamine under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1-(2-Ethyltetrahydro-2H-pyran-4-yl)ethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids .
Scientific Research Applications
1-(2-Ethyltetrahydro-2H-pyran-4-yl)ethan-1-amine has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology, the compound is studied for its potential role in cellular signaling pathways and as a building block for bioactive molecules . In medicine, it is investigated for its potential therapeutic effects and as a precursor for drug development . Additionally, the compound finds applications in the industry as a reagent in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 1-(2-Ethyltetrahydro-2H-pyran-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to modulate certain enzymes and receptors, leading to changes in cellular processes . For example, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby affecting the overall cellular function . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
1-(2-Ethyltetrahydro-2H-pyran-4-yl)ethan-1-amine can be compared with other similar compounds, such as 1-(tetrahydro-2H-pyran-4-yl)ethan-1-amine and 2-(tetrahydro-2H-pyran-4-yl)ethanamine . These compounds share similar structural features but differ in the position and nature of substituents on the pyran ring . The uniqueness of this compound lies in its specific ethyl group attachment, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-(2-ethyloxan-4-yl)ethanamine |
InChI |
InChI=1S/C9H19NO/c1-3-9-6-8(7(2)10)4-5-11-9/h7-9H,3-6,10H2,1-2H3 |
InChI Key |
JRNBYLHZYWGIRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(CCO1)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



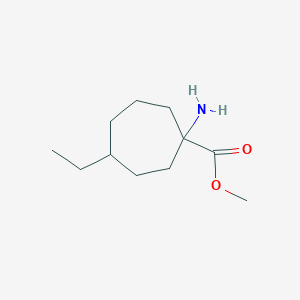
![2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13573242.png)
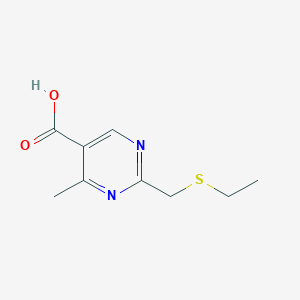
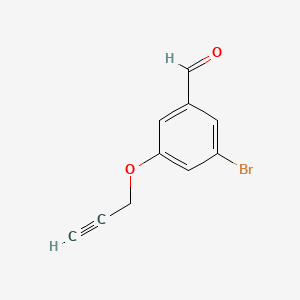

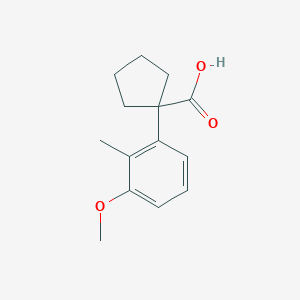
![rac-(1R,2S,3R,4S)-3-amino-N,N-dimethylbicyclo[2.2.1]heptane-2-carboxamidehydrochloride](/img/structure/B13573271.png)
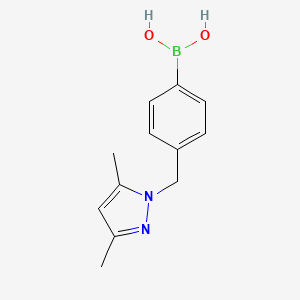
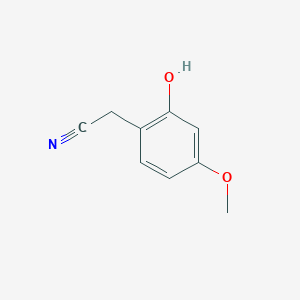
![8-tert-Butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate](/img/structure/B13573290.png)
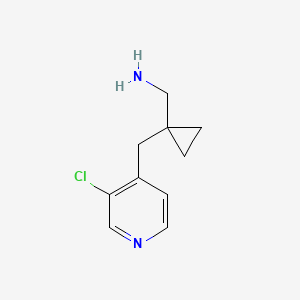
![3,9-Diazabicyclo[3.3.1]nonan-7-one](/img/structure/B13573305.png)
![Dimethyl[(1,3-oxazol-4-yl)methyl]aminehydrochloride](/img/structure/B13573312.png)
